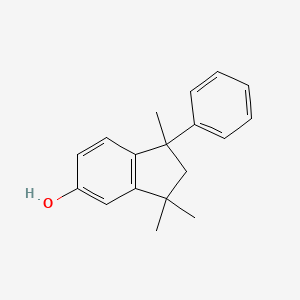

1,3,3-Trimethyl-1-phenylindan-5-ol

Beschreibung

Eigenschaften

CAS-Nummer |

53718-32-4 |

|---|---|

Molekularformel |

C18H20O |

Molekulargewicht |

252.3 g/mol |

IUPAC-Name |

1,3,3-trimethyl-1-phenyl-2H-inden-5-ol |

InChI |

InChI=1S/C18H20O/c1-17(2)12-18(3,13-7-5-4-6-8-13)15-10-9-14(19)11-16(15)17/h4-11,19H,12H2,1-3H3 |

InChI-Schlüssel |

XCRNADHTKBRCAN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CC(C2=C1C=C(C=C2)O)(C)C3=CC=CC=C3)C |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Industrial Applications

1,3,3-trimethyl-1-phenylindan has found extensive use in the following industrial sectors:

- Rubber Industry : It serves as a stabilizer and plasticizer in rubber formulations, enhancing flexibility and durability .

- Aviation Fuels : The compound is utilized as a component in aviation fuels due to its high energy content and stability under varying conditions .

Material Science

The compound is also significant in materials science:

- Polymer Production : It is used in synthesizing polymers such as polyurethanes and polyesters. These materials are essential for manufacturing fibers, adhesives, lacquers, and engineering plastics .

Pharmaceutical Applications

Research indicates potential pharmaceutical applications due to its structural properties:

- Drug Development : The hydroxymethyl-substituted derivatives of this compound have shown promise in developing new drugs due to their unique interactions with biological systems .

Case Study 1: Catalytic Synthesis Efficiency

A study conducted on the catalytic synthesis of 1,3,3-trimethyl-1-phenylindan highlighted its efficiency using heteropoly acid catalysts. The process demonstrated a feedstock conversion rate of 100% with minimal environmental impact due to the absence of volatile organic solvents. The economic benefits were also significant, with low production costs reported .

Case Study 2: Polymer Applications

Research into the use of 1,3,3-trimethyl-1-phenylindan in polymer chemistry revealed that polymers derived from this compound exhibit enhanced mechanical properties compared to traditional polymers. These findings suggest that incorporating such compounds can lead to innovations in material performance across various applications .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

The following table summarizes key structural and molecular differences between 1,3,3-Trimethyl-1-phenylindan-5-ol and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Functional Groups |

|---|---|---|---|---|

| 1,3,3-Trimethyl-1-phenylindan-5-ol | C₁₈H₂₀O | 252.35 (calculated) | Phenyl, methyl | Hydroxyl (-OH) |

| 1,1,3-Trimethyl-3-phenylindan | C₁₈H₂₀ | 236.40 | Phenyl, methyl | None |

| 4,6-Dicyclopentyl-1,1,3,3-tetramethylindan-5-ol | C₂₃H₃₄O | 326.52 | Cyclopentyl, methyl | Hydroxyl (-OH) |

| Triphenylmethyl chloride | C₁₉H₁₅Cl | 278.78 | Phenyl | Chloride (-Cl) |

Key Observations:

- Hydroxyl Group Impact: The hydroxyl group in 1,3,3-Trimethyl-1-phenylindan-5-ol increases polarity compared to its non-hydroxylated analog, 1,1,3-Trimethyl-3-phenylindan (CAS 3910-35-8), which lacks hydrogen-bonding capacity. This difference likely influences solubility (e.g., in polar solvents) and reactivity (e.g., participation in acid-base or nucleophilic reactions) .

- The target compound’s phenyl and methyl groups offer moderate steric bulk .

- Functional Group Reactivity : Unlike triphenylmethyl chloride (CAS 76-83-5), which contains a reactive chloride group, the hydroxyl group in 1,3,3-Trimethyl-1-phenylindan-5-ol may participate in hydrogen bonding or oxidation reactions but is less electrophilic .

1,1,3-Trimethyl-3-phenylindan (Non-hydroxylated Analog):

- Storage and Handling : Requires ventilation to manage dust and explosive atmospheres. Personal protective equipment (PPE), including gloves and eye protection, is recommended .

- Exposure Limits: No specific occupational exposure limits (OELs) are listed, but general engineering controls (e.g., ventilation) are advised .

1,3,3-Trimethyl-1-phenylindan-5-ol (Hydroxylated Derivative):

- Preventive measures like barrier creams and thorough handwashing are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.